molecular formula C12H14FNO3 B10959627 5-[(2-Fluoro-5-methylphenyl)amino]-5-oxopentanoic acid

5-[(2-Fluoro-5-methylphenyl)amino]-5-oxopentanoic acid

Cat. No.: B10959627
M. Wt: 239.24 g/mol
InChI Key: GUZFIQDZDCZZSP-UHFFFAOYSA-N
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Description

5-[(2-Fluoro-5-methylphenyl)amino]-5-oxopentanoic acid: is an organic compound characterized by the presence of a fluoro-substituted aromatic ring and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Fluoro-5-methylphenyl)amino]-5-oxopentanoic acid typically involves the following steps:

    Aromatic Substitution:

    Amidation: The amino group is introduced via nucleophilic substitution, often using an amine source like ammonia or an amine derivative.

    Formation of the Pentanoic Acid Moiety: This step involves the coupling of the substituted aromatic amine with a suitable precursor, such as a pentanoic acid derivative, under acidic or basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the amino group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the pentanoic acid moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation Products: Fluoro-substituted aromatic ketones or quinones.

    Reduction Products: Reduced forms of the pentanoic acid moiety, such as alcohols.

    Substitution Products: Aromatic compounds with different substituents replacing the fluoro group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds, which are valuable in medicinal chemistry and materials science.

Biology: In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and advanced materials with specific properties imparted by the fluoro and amino groups.

Mechanism of Action

The mechanism by which 5-[(2-Fluoro-5-methylphenyl)amino]-5-oxopentanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro group can enhance binding affinity and specificity, while the amino and carbonyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

    2-Fluoro-5-methylbenzoic acid: Similar in structure but lacks the amino and pentanoic acid moieties.

    5-Amino-2-fluorobenzoic acid: Contains the amino and fluoro groups but lacks the pentanoic acid moiety.

    5-[(2-Fluoro-5-methylphenyl)amino]-5-oxopentanoic acid methyl ester: A methyl ester derivative of the compound.

Uniqueness: this compound is unique due to the combination of the fluoro-substituted aromatic ring, the amino group, and the pentanoic acid moiety

Properties

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

5-(2-fluoro-5-methylanilino)-5-oxopentanoic acid

InChI

InChI=1S/C12H14FNO3/c1-8-5-6-9(13)10(7-8)14-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17)

InChI Key

GUZFIQDZDCZZSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)CCCC(=O)O

Origin of Product

United States

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